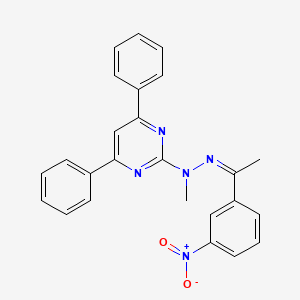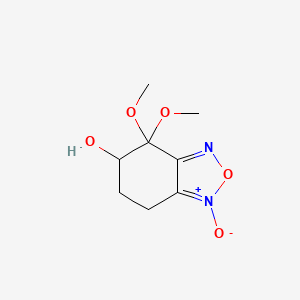
1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
Übersicht
Beschreibung
1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, commonly known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the field of scientific research. MitoQ is a redox-active compound that selectively accumulates in the mitochondria, where it scavenges reactive oxygen species (ROS) and protects against oxidative damage. The purpose of
Wirkmechanismus
MitoQ exerts its antioxidant effects by accumulating in the mitochondria and scavenging 1-(3-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, which are generated during oxidative phosphorylation. MitoQ is a redox-active compound that can undergo reversible redox reactions, allowing it to act as an antioxidant or pro-oxidant depending on the redox state of the mitochondria. MitoQ can also modulate mitochondrial function by inhibiting mitochondrial permeability transition pore opening and improving mitochondrial respiration.
Biochemical and Physiological Effects:
MitoQ has been shown to have several biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and modulating cell signaling pathways. MitoQ has also been shown to improve cognitive function, reduce muscle fatigue, and improve exercise performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MitoQ in lab experiments is its high selectivity for mitochondria, which allows for targeted delivery of antioxidants to the mitochondria. MitoQ is also stable in biological systems and has low toxicity, making it suitable for in vivo studies. However, MitoQ has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of MitoQ. One potential area of focus is the development of novel formulations of MitoQ that can improve its solubility and bioavailability. Another area of focus is the investigation of the role of MitoQ in aging and age-related diseases, as mitochondrial dysfunction and oxidative stress are known to play a key role in the aging process. Finally, the potential therapeutic applications of MitoQ in other diseases, such as metabolic disorders and autoimmune diseases, should be explored.
Wissenschaftliche Forschungsanwendungen
MitoQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders such as Parkinson's disease, MitoQ has been shown to protect against mitochondrial dysfunction and oxidative stress, which are key features of the disease. In cardiovascular diseases such as heart failure, MitoQ has been shown to improve mitochondrial function and reduce oxidative stress, leading to improved cardiac function. In cancer, MitoQ has been shown to selectively target cancer cells and induce apoptosis, while sparing normal cells.
Eigenschaften
IUPAC Name |
N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-18(21-14-9-15-22(16-21)30(31)32)28-29(2)25-26-23(19-10-5-3-6-11-19)17-24(27-25)20-12-7-4-8-13-20/h3-17H,1-2H3/b28-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQEPFSBIUYMX-VEILYXNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide](/img/structure/B3834464.png)


![ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B3834482.png)
![8-methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B3834487.png)





hydrazone](/img/structure/B3834536.png)
hydrazone](/img/structure/B3834542.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)